Trapencaine

Local Anesthesia Electrophysiology Potency Comparison

Trapencaine, also designated as pentacaine and chemically defined as (±)-trans-2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilate, is a carbanilate-type local anesthetic with concurrent antiulcerogenic and gastroprotective properties. It is formally recognized under the CAS Registry Number 104485-01-0 and has a defined molecular formula of C22H34N2O3.

Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
CAS No. 104485-01-0
Cat. No. B009603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrapencaine
CAS104485-01-0
Synonyms2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilic acid ester
K 1902
pentacaine
pentacaine hydrochloride
pentacaine hydrochloride, (trans)-isomer
pentacaine hydrochloride, tritium-labeled cpd
pentacaine, trans-(+,-)-isomer
trapencaine
Molecular FormulaC22H34N2O3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
InChIInChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
InChIKeyHVYGHQWGUABUST-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trapencaine (CAS 104485-01-0) as a Carbanilate Local Anesthetic: Procurement & Baseline Reference


Trapencaine, also designated as pentacaine and chemically defined as (±)-trans-2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilate, is a carbanilate-type local anesthetic with concurrent antiulcerogenic and gastroprotective properties [1]. It is formally recognized under the CAS Registry Number 104485-01-0 and has a defined molecular formula of C22H34N2O3 [2]. This compound belongs to a distinct chemical class of carbanilic acid esters, which are notable for their dual local anesthetic and spasmolytic actions, differentiating them from classical amide or ester anesthetics [3].

Why Trapencaine's Pharmacological Profile Prevents Simple Substitution by Standard Local Anesthetics


Generic substitution is not scientifically justifiable for Trapencaine due to its unique convergence of high-potency local anesthesia, direct gastroprotection, and free-radical scavenging activity, which are not shared by common alternatives like lidocaine or procaine [1]. Unlike typical local anesthetics, Trapencaine's carbanilate structure confers a specific dual-action profile with both spasmolytic and mucosal protective effects, making it functionally distinct in models of gastrointestinal injury and inflammation [2]. Furthermore, studies demonstrate that its enantiomers and structural derivatives exhibit vastly different pharmacological efficacies, underscoring that even minor structural modifications within this chemotype result in a loss of therapeutic benefit [3].

Trapencaine Procurement: Verifiable Evidence of Differential Performance Against Key Comparators


Superior Local Anesthetic Potency: Trapencaine vs. Procaine and Cocaine

Trapencaine demonstrates a local anesthetic potency that is superior to the classical agents procaine and cocaine by a factor of 10 to 100 (1-2 orders of magnitude) [1]. This enhanced potency is consistently observed across multiple validated experimental models, including in vitro nerve preparations and in vivo corneal and skin anesthesia assays, establishing it as a more effective local anesthetic than these widely recognized standards [1].

Local Anesthesia Electrophysiology Potency Comparison

Unique Gastric Mucus Preservation: Trapencaine vs. Ranitidine

In a rat model of stress-induced gastric injury, Trapencaine uniquely preserved gastric mucus content, whereas the H2-antagonist ranitidine, despite dose-dependently reducing lesion severity, failed to prevent mucus depletion [1]. This differential effect highlights a specific cytoprotective mechanism for Trapencaine that is absent in a primary comparator used for anti-secretory therapy [1]. Furthermore, in non-stressed controls, Trapencaine was the sole agent capable of enhancing mucus secretion [1].

Gastroprotection Antiulcer Mucus Secretion

Synergistic Antiulcer Effect in Combination with Ranitidine

The combination of Trapencaine with the H2-antagonist ranitidine produced a synergistic antiulcer effect that was markedly more pronounced than either drug alone [1]. Notably, co-administration of low, individually ineffective doses of each drug (Trapencaine at 10 mg/kg and ranitidine at 3 mg/kg) resulted in an approximate 90% inhibition of gastric damage [1]. This synergy is a quantifiable and reproducible observation.

Antiulcer Drug Synergy Combination Therapy

Enantiomer-Specific Antiulcer Activity: (+)-trans-Enantiomer is Most Efficacious

A comparative study of Trapencaine's stereoisomers revealed significant differences in antiulcer efficacy, with the (+)-trans-enantiomer demonstrating the highest gastroprotective effect and the (-)-cis-enantiomer showing the lowest [1]. This demonstrates that the specific stereochemistry of the Trapencaine molecule is a critical determinant of its pharmacological activity, a level of detail not applicable to achiral comparators [1].

Chiral Pharmacology Antiulcer Enantiomer Comparison

Enhanced Antiradical Activity Relative to Known Free Radical Scavengers

Trapencaine exhibits more pronounced antiradical (free radical scavenging) activity compared to the known agents stobadine, ascorbate (vitamin C), and mannitol [1]. This was quantitatively assessed using the DPPH (diphenyl-p-picrylhydrazyl) assay, a standard method for measuring antioxidant capacity. This direct comparison positions Trapencaine as a potent free radical scavenger within its pharmacological class.

Free Radical Scavenging Antiradical Activity Oxidative Stress

Superior Colonic Mucosal Protection in Experimental Colitis

In a rat model of acetic acid-induced colitis, pretreatment with Trapencaine (3-30 mg/kg) significantly reduced inflammatory colonic mucosal injury, as evidenced by decreased gross mucosal damage scores and reduced wet/dry colonic weight ratios [1]. This protective effect was accompanied by the attenuation of granulocyte infiltration, indicating a direct anti-inflammatory action on the colonic mucosa that distinguishes it from other local anesthetics not validated in this specific gastrointestinal context [1].

Colitis Gastrointestinal Inflammation Mucosal Protection

Definitive Research & Application Scenarios for Trapencaine Based on Verified Evidence


Studies on High-Potency Local Anesthesia in Electrophysiology and Pain Models

Given its quantifiably superior potency to procaine and cocaine by 1-2 orders of magnitude across multiple models [1], Trapencaine is the compound of choice for researchers investigating potent, non-opioid local anesthesia mechanisms. Its efficacy at low concentrations makes it suitable for in vitro nerve studies and in vivo anesthesia assays where standard anesthetics may fail to produce adequate block.

Investigations of Gastroprotective Mechanisms and Mucosal Barrier Function

Trapencaine is uniquely suited for studies focused on mucosal defense and cytoprotection, as evidenced by its ability to preserve gastric mucus during stress—a property not shared by the H2-antagonist ranitidine [2]. It is the ideal research tool for dissecting the pathways involved in gastric mucosal protection and for evaluating the efficacy of mucosal protective agents.

Experimental Models of Inflammatory Bowel Disease (IBD) and Colitis

The documented ability of Trapencaine to reduce inflammatory injury and attenuate granulocyte infiltration in an experimental colitis model [3] makes it a valuable compound for research into the pathophysiology of inflammatory bowel disease. Its use is indicated in rodent models of colitis to explore novel therapeutic interventions aimed at preserving colonic mucosal integrity.

Research on Synergistic Drug Combinations for Peptic Ulcer Disease

Trapencaine's demonstrated synergistic effect with ranitidine, achieving approximately 90% inhibition of gastric damage from individually ineffective doses [4], positions it as a critical component in pre-clinical studies of combination therapies for peptic ulcers. Researchers should procure this compound to investigate and validate novel synergistic antiulcer regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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